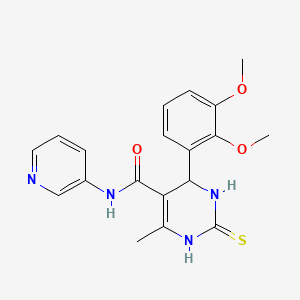

4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-6-methyl-N-pyridin-3-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11-15(18(24)22-12-6-5-9-20-10-12)16(23-19(27)21-11)13-7-4-8-14(25-2)17(13)26-3/h4-10,16H,1-3H3,(H,22,24)(H2,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUZUFDOKANXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the pyrimidine derivative family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A pyrimidine ring which is crucial for various biological interactions.

- A thioxo group which can influence reactivity and biological activity.

- Methoxy groups that may enhance solubility and bioavailability.

The IUPAC name indicates the presence of multiple functional groups that contribute to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The presence of the thioxo group in this compound suggests potential activity against bacteria and fungi. Studies have shown that similar compounds have demonstrated efficacy against pathogens such as E. coli and S. aureus .

| Compound | Activity Against | Reference |

|---|---|---|

| Pyrimidine Derivative A | E. coli, S. aureus | |

| Pyrimidine Derivative B | C. albicans |

Antitumor Activity

Pyrimidine derivatives are also known for their antitumor properties. The compound's ability to interact with specific enzymes involved in cancer cell proliferation suggests it could inhibit tumor growth. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell lines in vitro .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound may possess anti-inflammatory properties. Pyrimidine derivatives have been reported to modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases .

The biological activity of this compound likely involves:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : Altering receptor activity which can lead to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrimidine derivatives:

- Antibacterial Studies : A series of synthesized pyrimidines were evaluated for antibacterial activity against various strains. Results indicated that compounds with a thioxo group exhibited stronger antibacterial effects compared to their non-thioxo counterparts .

- Antitumor Activity Assessment : In vitro studies demonstrated that certain pyrimidine derivatives significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to apoptosis induction mediated by enzyme inhibition .

- Anti-inflammatory Research : Recent studies highlighted the anti-inflammatory potential of pyrimidine derivatives through their ability to inhibit pro-inflammatory cytokines in cell cultures .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to tetrahydropyrimidines exhibit significant anticancer properties. The specific compound has shown promise as a potential inhibitor of cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a mechanism of action that may involve the modulation of key signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and asthma .

Molecular Docking Studies

Molecular docking studies play a crucial role in understanding the binding affinity and interaction mechanisms of this compound with various biological targets.

Docking with Enzymes

Recent studies have utilized molecular docking techniques to evaluate the binding interactions between 4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and several enzymes implicated in disease processes:

| Target Enzyme | Binding Energy (kcal/mol) | Remarks |

|---|---|---|

| 5-Lipoxygenase | -7.5 | Strong inhibition potential |

| Cyclin-dependent kinase | -8.0 | Possible anticancer activity |

| Dipeptidyl peptidase IV | -6.9 | Implications in diabetes management |

These findings indicate that the compound could serve as a lead structure for drug development targeting these enzymes .

Case Study: Inhibition of Cancer Cell Lines

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydropyrimidines and evaluated their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values below 10 µM, highlighting their potential as chemotherapeutic agents.

Case Study: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of this compound through both in vitro assays and animal models of inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines following treatment with the compound compared to controls, suggesting its utility in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthesis : Most analogs are synthesized via acid- or catalyst-mediated cyclocondensation, often using thiourea and aldehydes . The target compound likely follows similar protocols.

- Substituent Impact :

- Electron-withdrawing groups (e.g., 4-nitro in 9b) enhance thermal stability (higher melting points) .

- 2,3-Dimethoxyphenyl in the target compound may improve lipophilicity and π-π stacking compared to simpler aryl groups.

- Pyridin-3-yl substituents could enhance hydrogen bonding or metal coordination in biological targets.

Antimicrobial Activity

- Compounds with 2-chloro-4-(trifluoromethyl)phenyl () demonstrated broad-spectrum antimicrobial activity, attributed to the electron-deficient trifluoromethyl group enhancing membrane penetration .

- The target compound’s dimethoxyphenyl group may similarly improve bioavailability but requires empirical validation.

Antioxidant Activity

- Furan-substituted analogs () showed moderate to potent radical scavenging (e.g., 3c: IC₅₀ = 0.6 mg/mL), suggesting heteroaromatic groups at position 4 enhance antioxidant capacity .

Enzyme Inhibition

- Dihydropyrimidones with thiophen-3-yl or bromo-dimethoxyphenyl groups () inhibited thymidine phosphorylase (IC₅₀: 345–397 µM), indicating sulfur and halogen substituents are critical for enzyme interaction .

Physicochemical Properties

- Melting Points : Compounds with bulkier substituents (e.g., 8b, 9b) exhibit higher melting points (>275°C), reflecting stronger intermolecular forces .

- Solubility : Ester derivatives () and methoxy-containing compounds (e.g., target compound) are expected to have improved solubility in polar solvents compared to halogenated analogs.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer: The compound can be synthesized via tandem reactions combining Knoevenagel condensation and Michael addition , followed by intramolecular cyclization. For regioselective alkylation at the thioxo group, use alkyl halides under mild basic conditions (e.g., K₂CO₃ in DMF) to avoid side reactions at the pyrimidine nitrogen . Optimize yields by controlling reaction temperature (60–80°C) and catalyst choice (e.g., piperidine for Knoevenagel steps).

Basic: How can structural confirmation be achieved?

Answer: Use X-ray diffraction (XRD) to resolve crystal structure and confirm regiochemistry, particularly for alkylated derivatives. Complement with ¹H/¹³C NMR to verify substituent positions:

- Thioxo group : A singlet near δ 3.8–4.2 ppm (¹H) and δ 170–180 ppm (¹³C).

- Pyridinyl protons : Distinct aromatic splitting patterns (δ 7.1–8.5 ppm) .

Advanced: How to resolve contradictions in alkylation regioselectivity during synthesis?

Answer: Conflicting regioselectivity arises from competing nucleophilic sites (thioxo sulfur vs. pyrimidine nitrogen). To favor thioether formation:

- Use bulky alkylating agents (e.g., benzyl bromide) to sterically hinder nitrogen reactivity.

- Employ polar aprotic solvents (DMF, DMSO) to stabilize thiolate intermediates.

- Monitor reaction progress via HPLC-MS to isolate intermediates and adjust stoichiometry .

Basic: What analytical techniques ensure purity and identity?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients (95% purity threshold) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses.

- TLC : Track reaction progress using silica plates and ethyl acetate/hexane (1:1) eluent.

Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?

Answer:

- Modify substituents : Replace the 2,3-dimethoxyphenyl group with halogenated or nitro analogs to assess electronic effects on bioactivity.

- Test inhibition : Use in vitro assays against bacterial targets (e.g., Pseudomonas aeruginosa) with MIC (Minimum Inhibitory Concentration) measurements.

- Compare with analogs : Benchmark against active derivatives like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thienopyrimidine-6-carboxamide, which showed moderate antibacterial activity .

Basic: What precautions ensure compound stability during storage?

Answer:

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioxo group.

- Avoid exposure to moisture (use desiccants) and heat (>40°C), which may degrade the tetrahydropyrimidine ring .

Advanced: How to optimize solubility for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media.

- Salt formation : Explore hydrochloride or trifluoroacetate salts via acid treatment (e.g., HCl in dioxane).

- Structural tweaks : Introduce polar groups (e.g., hydroxyl) at the pyridinyl or dimethoxyphenyl moieties without disrupting bioactivity .

Advanced: How to address inconsistent biological activity across assays?

Answer:

- Validate assay conditions : Standardize bacterial strain viability (OD₆₀₀), pH (7.4), and incubation time (18–24 hrs).

- Control for efflux pumps : Include inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to rule out resistance mechanisms.

- Replicate experiments : Perform triplicate runs with blinded controls to minimize observer bias .

Basic: What computational tools predict reactivity or binding modes?

Answer:

- DFT calculations : Use Gaussian or ORCA to model thioxo group nucleophilicity and alkylation transition states.

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Advanced: How to scale up synthesis without compromising yield?

Answer:

- Flow chemistry : Implement continuous reactors for tandem Knoevenagel-Michael steps to enhance reproducibility.

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported piperidine) to reduce waste.

- Process monitoring : In-line FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.